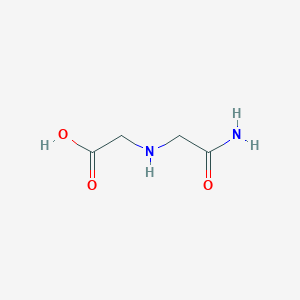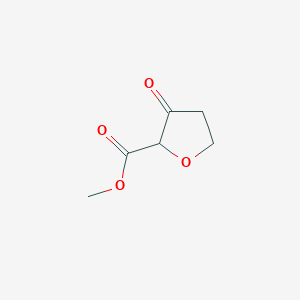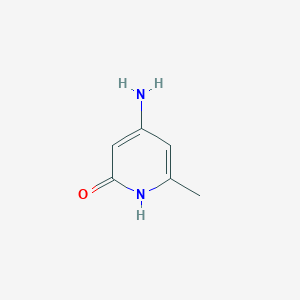
Hydroquinone-d6
Overview
Description
Hydroquinone-d6 (HQ-d6) is an important, widely used, and versatile compound in the field of synthetic organic chemistry. It is a building block for the synthesis of many natural and synthetic compounds, and is used in a variety of applications such as in the preparation of pharmaceuticals, dyes, and agrochemicals. Its unique properties make it an important tool for scientists in the field of synthetic organic chemistry.
Scientific Research Applications
Synthetic Intermediates
Hydroquinone-d6 is used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this case, Hydroquinone-d6 can be used to produce other deuterated compounds, which are often used in various research applications.
Environmental Analysis
Hydroquinone-d6 can be used in environmental analysis . This involves the study of various environmental factors such as air, water, and soil quality. The use of Hydroquinone-d6 in this field can help researchers understand the presence and impact of certain compounds in the environment.
Electrochemical Detection in Wastewater
Hydroquinone-d6 can be used for the electrochemical detection of hydroquinone in wastewater . This method is not only easy to operate but also gives very sensitive and selective results . It’s a reliable, sensitive, and fast method for the electrochemical detection of hydroquinone in real water samples .
Production of Nanocomposites
Hydroquinone-d6 can be used in the production of polypyrrole graphene-based nanocomposites . These nanocomposites can then be modified on a glassy carbon electrode to serve as a highly efficient replacement for the highly sensitive and selective hydroquinone detection in real water samples .
Synthesis of Hydroxyhydroquinone Derivatives
Hydroquinone-d6 can be used in the synthesis of hydroxyhydroquinone derivatives . The method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .
Research on Phenolic Compounds
Hydroquinone-d6 is a phenolic compound and can be used in research related to these compounds . Phenolic compounds are a type of chemical that often have potent antioxidant properties. They are of interest in many areas of health and science.
Mechanism of Action
Target of Action
Hydroquinone primarily targets melanocytes , the cells responsible for skin pigmentation . The main role of these cells is to produce melanin, the pigment that gives color to our skin, hair, and eyes . Hydroquinone’s action on these cells leads to a decrease in melanin production, resulting in skin lightening .
Mode of Action
Hydroquinone interacts with its targets by inhibiting the tyrosinase enzyme . This enzyme is involved in the initial step of the melanin pigment biosynthesis pathway . By inhibiting tyrosinase, hydroquinone reduces melanin pigment production, leading to a lightening of the skin . It’s important to note that this effect is reversible and sun exposure can reverse this effect and cause repigmentation .
Biochemical Pathways
The key biochemical pathway affected by hydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, hydroquinone disrupts the conversion of tyrosine to DOPA (3,4-dihydroxyphenylalanine), a critical step in melanin production . This results in a decrease in melanin production and a subsequent lightening of the skin .
Pharmacokinetics
Hydroquinone’s pharmacokinetics involve absorption through the skin . In animal studies, a maximum of 29% of the applied dose was absorbed within 24 hours . The duration of depigmentation effects usually persists for 2-6 months following discontinuance of therapy .
Result of Action
The primary result of hydroquinone’s action is the lightening of the skin . This is achieved through the reduction of melanin production in melanocytes . It is used to correct skin discoloration associated with disorders of hyperpigmentation including melasma, post-inflammatory hyperpigmentation, sunspots, and freckles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydroquinone. For instance, sunlight can reverse the depigmenting effect of hydroquinone and cause repigmentation . Furthermore, hydroquinone has shown increased toxicity for aquatic organisms in the environment, being less harmful for bacteria and fungi . Hydroquinone bioremediation from natural and contaminated sources can be achieved by the use of diverse groups of microorganisms, which harbor complex enzymatic systems able to metabolize hydroquinone either under aerobic or anaerobic conditions .
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464279 | |
| Record name | Hydroquinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinone-d6 | |
CAS RN |
71589-26-9 | |
| Record name | Hydroquinone-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROQUINONE-D6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















